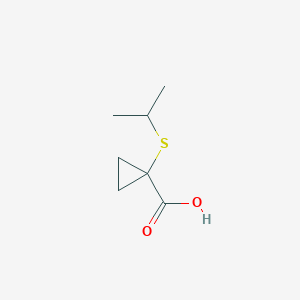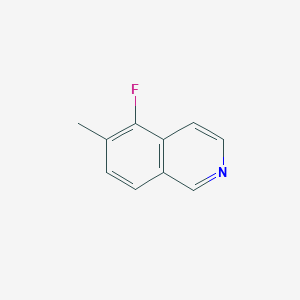
5-Fluoro-6-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylisoquinoline can be achieved through several methods:
Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation: This method involves the simultaneous installation of the isoquinoline framework and the fluorine substituent through multi-step synthetic routes.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-methylisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can enhance the compound’s binding affinity and specificity towards these targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroisoquinoline: Similar structure but lacks the methyl group at the 6-position.
6-Methylisoquinoline: Similar structure but lacks the fluorine atom at the 5-position.
7-Fluoroisoquinoline: Fluorine atom is positioned at the 7-position instead of the 5-position.
Uniqueness
5-Fluoro-6-methylisoquinoline is unique due to the combined presence of both the fluorine atom at the 5-position and the methyl group at the 6-position. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for targeted applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C10H8FN |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
5-fluoro-6-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-6H,1H3 |
InChI Key |
NKMDZOYNPNWYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


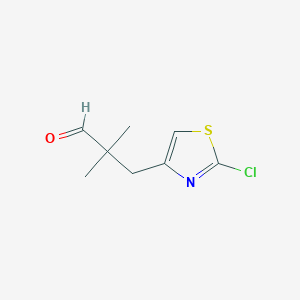
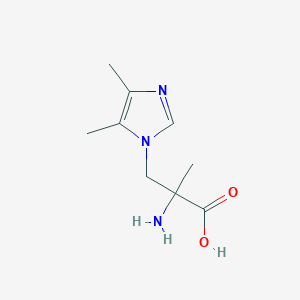
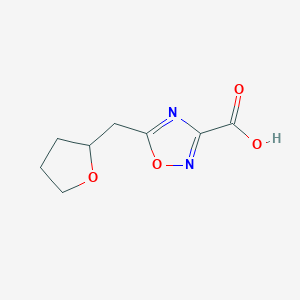
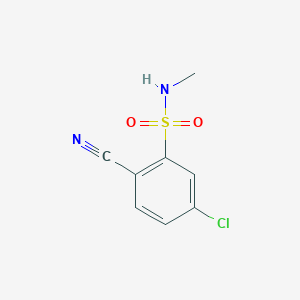
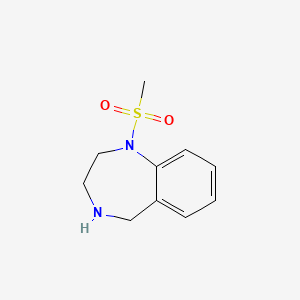
![1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13295401.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13295404.png)
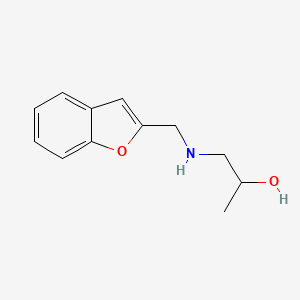
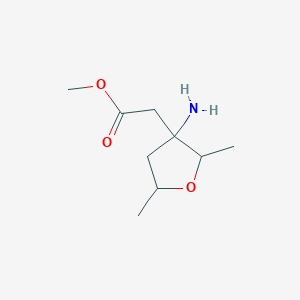
![2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol](/img/structure/B13295426.png)
![1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13295436.png)
![N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13295449.png)
